molecular formula C14H11ClN2O4 B5070534 3-chloro-N-(2-methoxy-4-nitrophenyl)benzamide

3-chloro-N-(2-methoxy-4-nitrophenyl)benzamide

Cat. No.: B5070534
M. Wt: 306.70 g/mol
InChI Key: VKXQYXCYHIRRAD-UHFFFAOYSA-N
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Description

3-Chloro-N-(2-methoxy-4-nitrophenyl)benzamide is a chemical compound characterized by its unique molecular structure, which includes a benzamide group attached to a 2-methoxy-4-nitrophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-N-(2-methoxy-4-nitrophenyl)benzamide typically involves the following steps:

  • Nitration: The starting material, 2-methoxyaniline, undergoes nitration to form 2-methoxy-4-nitroaniline.

  • Chlorination: The nitro group on the benzene ring is then chlorinated to produce 3-chloro-2-methoxy-4-nitroaniline.

  • Benzoylation: Finally, the aniline group is benzoylated using benzoyl chloride to yield the target compound, this compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-N-(2-methoxy-4-nitrophenyl)benzamide can undergo various chemical reactions, including:

  • Oxidation: The nitro group can be further oxidized to form nitroso or nitrate derivatives.

  • Reduction: The nitro group can be reduced to an amine group, resulting in the formation of 3-chloro-N-(2-methoxy-4-aminophenyl)benzamide.

  • Substitution: The chlorine atom on the benzene ring can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H2).

  • Substitution: Various nucleophiles, such as sodium hydroxide (NaOH) or ammonia (NH3), can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Nitroso derivatives and nitrate esters.

  • Reduction Products: Amines and their derivatives.

  • Substitution Products: Hydroxylated or aminated benzene derivatives.

Scientific Research Applications

3-Chloro-N-(2-methoxy-4-nitrophenyl)benzamide has several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound may serve as a probe or inhibitor in biochemical studies.

  • Industry: It can be utilized in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which 3-chloro-N-(2-methoxy-4-nitrophenyl)benzamide exerts its effects involves its interaction with specific molecular targets and pathways. The nitro group can act as an electrophile, while the benzamide group can participate in hydrogen bonding and other interactions. These properties enable the compound to modulate biological processes and chemical reactions.

Comparison with Similar Compounds

3-Chloro-N-(2-methoxy-4-nitrophenyl)benzamide is unique due to its specific combination of functional groups. Similar compounds include:

  • 3-Chloro-N-(2-methoxyphenyl)benzamide: Lacks the nitro group.

  • 3-Chloro-N-(4-nitrophenyl)benzamide: Lacks the methoxy group.

  • 3-Chloro-N-(2-hydroxy-4-nitrophenyl)benzamide: Contains a hydroxyl group instead of a methoxy group.

Properties

IUPAC Name

3-chloro-N-(2-methoxy-4-nitrophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O4/c1-21-13-8-11(17(19)20)5-6-12(13)16-14(18)9-3-2-4-10(15)7-9/h2-8H,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKXQYXCYHIRRAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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